N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Brand Name: Vulcanchem
CAS No.: 899984-91-9
VCID: VC4349893
InChI: InChI=1S/C24H27N3O4/c1-29-20-14-18(15-21(30-2)23(20)31-3)22-19-10-7-11-26(19)12-13-27(22)24(28)25-16-17-8-5-4-6-9-17/h4-11,14-15,22H,12-13,16H2,1-3H3,(H,25,28)
SMILES: COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NCC4=CC=CC=C4
Molecular Formula: C24H27N3O4
Molecular Weight: 421.497

N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

CAS No.: 899984-91-9

Cat. No.: VC4349893

Molecular Formula: C24H27N3O4

Molecular Weight: 421.497

* For research use only. Not for human or veterinary use.

N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide - 899984-91-9

Specification

CAS No. 899984-91-9
Molecular Formula C24H27N3O4
Molecular Weight 421.497
IUPAC Name N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Standard InChI InChI=1S/C24H27N3O4/c1-29-20-14-18(15-21(30-2)23(20)31-3)22-19-10-7-11-26(19)12-13-27(22)24(28)25-16-17-8-5-4-6-9-17/h4-11,14-15,22H,12-13,16H2,1-3H3,(H,25,28)
Standard InChI Key JAUIKUHYNRKFOD-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NCC4=CC=CC=C4

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Formula

N-Benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (CAS No. 899984-91-9) possesses the molecular formula C₂₄H₂₇N₃O₄ and a molecular weight of 421.497 g/mol. The IUPAC name reflects its intricate architecture: a dihydropyrrolo[1,2-a]pyrazine core substituted at position 1 with a 3,4,5-trimethoxyphenyl group and at position 2 with a benzylcarboxamide moiety.

Structural Features

The compound integrates three distinct structural domains:

  • Pyrrolo[1,2-a]pyrazine Core: A bicyclic system comprising a five-membered pyrrole ring fused to a six-membered pyrazine ring, partially saturated at positions 3 and 4 to form a dihydro derivative.

  • 3,4,5-Trimethoxyphenyl Substituent: An aromatic ring substituted with methoxy groups at positions 3, 4, and 5, conferring electron-rich characteristics that may influence binding interactions .

  • N-Benzylcarboxamide Side Chain: A benzyl group linked via an amide bond to the pyrazine nitrogen, introducing steric bulk and potential hydrogen-bonding capacity .

Synthetic Pathways and Methodologies

Core Ring Formation

The pyrrolo[1,2-a]pyrazine scaffold is typically constructed through cyclocondensation reactions. A reported strategy involves reacting 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives with electrophilic partners. For example, 1,2-dithiolo-3-ones undergo nucleophilic addition with dihydropyrrolopyrazines, followed by sulfur extrusion to form fused thiazino-pyrazine systems . While this method targets related heterocycles, analogous ring-forming strategies may apply to the title compound.

Installation of the Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl moiety is introduced via aromatic substitution or cross-coupling. In simpler analogs like N-benzyl-3,4,5-trimethoxybenzamide (CAS 3940-84-9), direct acylation of benzylamine with 3,4,5-trimethoxybenzoyl chloride achieves the target structure . For the reviewed compound, similar chemistry may position the trimethoxyphenyl group at the pyrazine nitrogen.

Benzylcarboxamide Attachment

The N-benzylcarboxamide side chain is installed through amide bond formation. Enzymatic approaches using N-substituted formamide deformylase demonstrate the synthesis of N-benzyl carboxamides from benzylamine and carboxylic acids . For instance, this enzyme catalyzes N-benzylacetamide formation with a catalytic efficiency (kcat/Kmk_{\text{cat}}/K_m) of 0.008 s⁻¹·mM⁻¹ . While enzymatic methods offer mild conditions, traditional peptide coupling reagents (e.g., HATU, EDCI) likely dominate the synthesis of this complex target.

Physicochemical Properties and Characterization

Thermodynamic Parameters

Predicted properties include:

  • LogP: Estimated at ~2.5–3.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: Limited solubility in water due to the aromatic and heterocyclic components, necessitating organic solvents (e.g., DMSO, ethanol) for biological assays.

SubstrateProductkcat/Kmk_{\text{cat}}/K_m (s⁻¹·mM⁻¹)
FormateN-Benzylformamide0.011
AcetateN-Benzylacetamide0.008
PropionateN-Benzylpropionamide0.003

These data underscore the challenges in scaling enzymatic methods for complex targets like the reviewed compound .

Research Gaps and Future Directions

Synthetic Optimization

Current protocols lack detail on yield, enantioselectivity, and purification. Future work should explore:

  • One-Pot Strategies: Leveraging lessons from thiazino-pyrazine syntheses .

  • Enzymatic Engineering: Tailoring formamide deformylases for bulky substrates .

Biological Profiling

Priority studies include:

  • In Vitro Screening: Assessing cytotoxicity, antiviral, and anti-inflammatory activity.

  • Structure-Activity Relationships (SAR): Modifying the trimethoxyphenyl or benzyl groups to enhance potency.

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